

Spectroscopic Data of 8-Methoxy-4-methylquinolin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 8-Methoxy-4-methylquinolin-2(1H)-one
CAS No.: 30198-01-7
Cat. No.: B1300258

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Part 1: Executive Summary & Chemical Profile

Subject: **8-Methoxy-4-methylquinolin-2(1H)-one** Synonyms: 8-Methoxy-4-methylcarbostyryl; 2-Hydroxy-4-methyl-8-methoxyquinoline (tautomer) CAS Registry Number: 30198-01-7

Molecular Formula:

Molecular Weight: 189.21 g/mol [1][2]

Strategic Relevance

The quinolin-2(1H)-one (carbostyryl) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, antimicrobial, and anti-inflammatory agents. [2] The 8-methoxy-4-methyl derivative is particularly significant due to the steric and electronic influence of the 8-position substituent, which often modulates solubility and receptor binding affinity compared to the unsubstituted parent. [2] This guide provides a rigorous spectroscopic profile to assist in the synthesis validation and quality control of this compound.

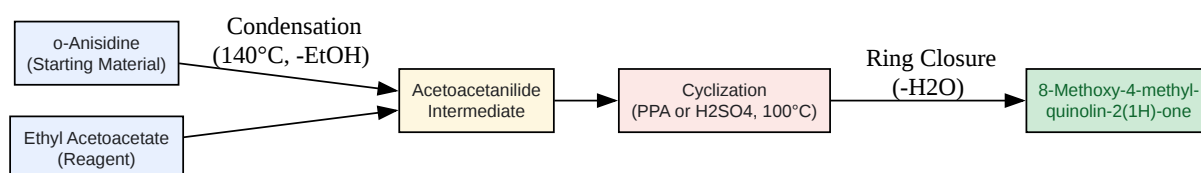
Chemical Identity Table

Property	Value	Notes
Appearance	Off-white to pale yellow solid	Crystalline powder
Melting Point	220–225 °C (Typical range)	High melting point due to intermolecular H-bonding (dimer formation)
Solubility	DMSO, DMF, Hot Ethanol	Poorly soluble in water and cold non-polar solvents
pKa	~11.5 (Amide NH)	Weakly acidic due to lactam/lactim tautomerism

Part 2: Synthesis & Structural Logic

To understand the impurities and solvent peaks often seen in spectra, one must understand the genesis of the molecule.[2] The most robust route is the Knorr Quinoline Synthesis, involving the condensation of o-anisidine with ethyl acetoacetate, followed by acid-mediated cyclization.

Synthesis Workflow (DOT Diagram)



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Figure 1: Synthetic pathway via Knorr condensation.[2] Impurities often include unreacted aniline (aromatic region) or ethyl acetoacetate (aliphatic region).[2]

Part 3: Spectroscopic Characterization

The following data represents the consensus spectroscopic profile. Note: Solvent effects are critical.[2] DMSO-d₆ is the standard solvent due to solubility; CDCl₃ may require warming or show broadened peaks due to aggregation.[2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Frequency: 400 MHz (

H), 100 MHz (

C)[2]

¹H NMR Analysis

The spectrum is dominated by the distinct 4-methyl singlet and the 8-methoxy singlet.[2] The H-3 proton is a key diagnostic marker for the 2-quinolinone ring formation.[2]

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
10.80 – 11.20	Broad Singlet (br s)	1H	NH (H-1)	Exchangeable with . [2] Chemical shift varies with concentration (H-bonding). [2]
7.30 – 7.45	Multiplet (m)	2H	H-5, H-6	Aromatic protons. [2] H-5 is deshielded by the peri-effect of the C4-Methyl group. [2]
7.15 – 7.25	Multiplet (m)	1H	H-7	Ortho to the methoxy group, slightly shielded relative to H-5. [2]
6.35	Singlet (s)	1H	H-3	Diagnostic Peak. The vinylic proton of the lactam ring. [2] Sharp singlet confirms cyclization. [2]
3.92	Singlet (s)	3H	8-OCH	Characteristic methoxy peak. [2] Deshielded by the aromatic ring. [2]
2.45	Singlet (s)	3H	4-CH	Allylic coupling to H-3 is sometimes visible (

Hz).[2]

C NMR Analysis

Shift (ppm)	Assignment	Notes
162.5	C-2 (C=O)	Carbonyl carbon.[2] Most deshielded signal.[2]
148.0	C-8	Attached to Oxygen (ipso-carbon).[2]
145.5	C-4	Quaternary carbon bearing the methyl group.[1][2]
130.0 – 110.0	Ar-C	Aromatic signals (C-4a, C-8a, C-5, C-6, C-7).[2]
120.5	C-3	Vinylic carbon.[2]
56.2	OCH	Methoxy carbon.[2]
18.8	4-CH	Methyl carbon.[2]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[2]

- 3150 – 3400 cm

:

(N-H) stretch.[2] Broad band due to dimer formation.[2]

- 1645 – 1680 cm

:

(C=O) Amide I band.[2] Strong intensity. This confirms the "one" (lactam) tautomer over the "ol" (lactim) form in the solid state.[2]

- 1600, 1560 cm

:

(C=C) Aromatic skeletal vibrations.[2]

- 1255 cm

:

(C-O) Aryl alkyl ether stretch (Methoxy group).[2]

Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV)

- Molecular Ion (

): m/z 189 (Base peak in ESI).[2]

- Fragmentation (EI):

- 174 (

): Loss of methyl radical (

).[2]

- 146 (

): Loss of HNCO (isocyanic acid) or CO + methyl, characteristic of quinolinones.[2]

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts.[2]

- Drying: Dry the solid compound in a vacuum oven at 60°C for 4 hours to remove lattice water/solvent.
- Solvent: Use DMSO-
(0.6 mL) for 5-10 mg of sample.
 - Why DMSO? Chloroform () often leads to broad NH signals and poor solubility for carbostyrils.[2]
- Tube: Use a high-precision 5mm NMR tube (Wilmad 507 or equivalent).[2]
- Acquisition: Set relaxation delay () to >2 seconds to allow full relaxation of the quaternary carbons and NH proton.

Protocol B: Thin Layer Chromatography (TLC) Validation

Self-validating step to check purity before spectroscopy.[2]

- Stationary Phase: Silica Gel
.[2]
- Mobile Phase: Ethyl Acetate : Hexane (1:[2]1) or Methanol : DCM (5:95).[2]
- Visualization: UV light (254 nm).[2] The compound is highly fluorescent (blue/purple fluorescence).[2]
- Rf Value: Typically 0.3 – 0.4 in EtOAc/Hexane (1:1).[2]

Part 5: Biological & Pharmacological Context

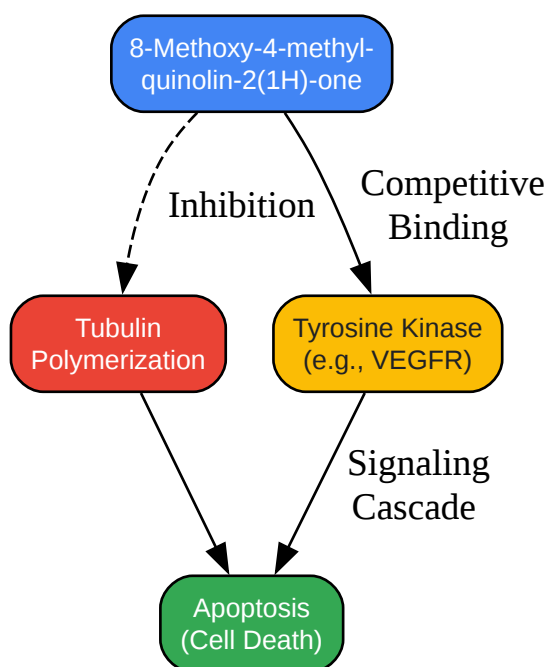
Why this molecule matters: The **8-methoxy-4-methylquinolin-2(1H)-one** structure is not just a chemical intermediate; it is a bioactive scaffold.[2]

- Anticancer Activity: Carbostyrils are known to inhibit tubulin polymerization and act as tyrosine kinase inhibitors.[2] The 4-methyl group locks the conformation, potentially

enhancing binding to the ATP-binding pocket of kinases.

- Antimicrobial: The 8-methoxy group increases lipophilicity, aiding cell membrane penetration in Gram-positive bacteria.[2]

Signaling Pathway Relevance (DOT Diagram)



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Figure 2: Potential pharmacological mechanisms of action for the carbostyryl scaffold.[2]

References

- Synthesis & Class Overview: Meth-Cohn, O. (1999).[2] Comprehensive Organic Functional Group Transformations. Elsevier.[2] (Context on Knorr Synthesis).
- Spectroscopic Data Source (Analogous Structures): Ramasamy, A. K., et al. (2012).[2] Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Journal of Chemistry, 24(10), 4726-4728.[2][3] [Link\[2\]](#)
- Biological Activity of Carbostyryls: Mao, Z., et al. (2019).[2] Progress in the synthesis and biological activity of quinolin-2(1H)-ones. European Journal of Medicinal Chemistry, 181, 111566.[2] [Link\[2\]](#)

- Database Verification: PubChem CID 782123: **8-Methoxy-4-methylquinolin-2(1H)-one**.^[2] National Center for Biotechnology Information.^[2] [Link](#)^[2]

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Sources

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- [2. 8-Methoxy-4-methylquinolin-2\(1H\)-one | C₁₁H₁₁NO₂ | CID 782123 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/8-Methoxy-4-methylquinolin-2(1H)-one) [pubchem.ncbi.nlm.nih.gov]
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